molecular formula C14H22ClNO2 B1390001 Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride CAS No. 1185075-77-7

Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride

Cat. No. B1390001
M. Wt: 271.78 g/mol
InChI Key: QJOMJCOEMMASLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride, or CPB-DHCl, is a novel synthetic compound with a wide range of potential applications in the scientific research field. CPB-DHCl is a derivative of the psychoactive drug phenethylamine, and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

CPB-DHCl has been found to have a variety of potential applications in the scientific research field. In particular, it has been used as a tool for studying the effects of monoamine releasing agents on monoamine transporters and receptors. It has also been used to study the effects of monoamine releasing agents on monoamine-mediated neurotransmission. Additionally, CPB-DHCl has been used to study the effects of monoamine releasing agents on monoamine-mediated behavior in animal models.

Mechanism Of Action

The mechanism of action of CPB-DHCl is not fully understood. However, it is believed to act as a monoamine releasing agent, which means that it increases the release of monoamines such as serotonin, dopamine, and norepinephrine from nerve cells. Additionally, CPB-DHCl has been found to inhibit the reuptake of monoamines, which further increases the levels of these neurotransmitters in the brain.

Biochemical And Physiological Effects

CPB-DHCl has been found to have a variety of biochemical and physiological effects. In particular, it has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, as well as modulate the activity of certain receptor systems such as the 5-HT2A, 5-HT2C, and D2 receptors. Additionally, CPB-DHCl has been found to increase levels of dopamine and serotonin in the striatum, as well as modulate the activity of the dopamine transporter.

Advantages And Limitations For Lab Experiments

The use of CPB-DHCl in laboratory experiments has a number of advantages. In particular, it is a relatively easy compound to synthesize, and has been found to have a wide range of potential applications. Additionally, CPB-DHCl has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of monoamine releasing agents on monoamine-mediated neurotransmission and behavior.
However, there are also a number of limitations associated with the use of CPB-DHCl in laboratory experiments. In particular, the mechanism of action of CPB-DHCl is not fully understood, and its effects can vary depending on the dose and route of administration. Additionally, CPB-DHCl has been found to have a number of side effects, including anxiety, agitation, and insomnia.

Future Directions

Given the potential of CPB-DHCl, there are a number of future directions that could be explored. In particular, further research could be done to better understand the mechanism of action of CPB-DHCl and its effects on monoamine-mediated neurotransmission and behavior. Additionally, further research could be done to explore the potential therapeutic applications of CPB-DHCl, such as the treatment of depression and anxiety disorders. Finally, further research could be done to explore the potential side effects of CPB-DHCl and to develop strategies to minimize these effects.

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOMJCOEMMASLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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